CID 11053445

Description

CID 11053445 (PubChem Compound Identifier 11053445) is a bioactive compound whose structural and functional properties have been investigated in pharmacological and chemical studies. Based on analogous compounds discussed in the evidence, this compound likely shares structural motifs with oscillatoxin derivatives or fluorinated aromatic ketones, which are known for their roles in cytotoxicity, enzyme modulation, or metabolic regulation .

Key inferred characteristics (based on structural analogs):

- Molecular framework: Potential aromatic or heterocyclic backbone with functional groups such as methyl, nitro, or trifluoromethyl substituents.

- Bioactivity: May exhibit interactions with cytochrome P450 enzymes, P-glycoprotein transporters, or inflammatory pathways, as seen in compounds with similar PubChem entries .

- Analytical identification: Likely characterized via GC-MS or LC-ESI-MS for structural elucidation, as described for related compounds .

Properties

Molecular Formula |

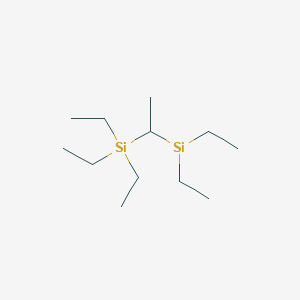

C12H29Si2 |

|---|---|

Molecular Weight |

229.53 g/mol |

InChI |

InChI=1S/C12H29Si2/c1-7-13(8-2)12(6)14(9-3,10-4)11-5/h12H,7-11H2,1-6H3 |

InChI Key |

DAPRHSKOFOAQCB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)C(C)[Si](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction typically involves the addition of bromine to cyanoacetamide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to maintain optimal conditions for the bromination reaction. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduction products.

Substitution: It undergoes substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanoacetamide derivatives, while reduction can produce debrominated cyanoacetamide compounds.

Scientific Research Applications

2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: It serves as an antimicrobial agent in biological research to inhibit the growth of microorganisms.

Medicine: It is explored for its potential use in developing antimicrobial drugs.

Mechanism of Action

The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is attributed to its ability to disrupt the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The compound also interferes with the metabolic pathways of microorganisms, inhibiting their growth and reproduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 11053445, two structurally analogous compounds are selected based on PubChem entries and evidence-derived criteria:

Table 1: Structural and Functional Comparison

Structural Similarities and Divergences

- Core scaffold : this compound and CID 1533-03-5 both feature a ketone group linked to aromatic rings, whereas oscillatoxin D (CID: 101283546) adopts a macrocyclic lactone structure.

- Substituent effects : The trifluoromethyl group in this compound and CID 1533-03-5 enhances metabolic stability and lipophilicity compared to oscillatoxin D’s methyl and hydroxyl groups, which influence cytotoxicity .

Functional Contrasts

- Enzyme interactions : Oscillatoxin D shows potent ion channel disruption, while CID 1533-03-5’s BBB permeability makes it suitable for CNS-targeted therapies. This compound’s inferred CYP inhibition aligns with drug-drug interaction risks .

- Solubility and bioavailability : The lower molecular weight of CID 1533-03-5 (202 g/mol) correlates with higher solubility and oral bioavailability compared to oscillatoxin D (490 g/mol), which requires formulation optimization for delivery .

Research Findings and Implications

- Pharmacokinetics : Trifluoromethylated compounds like this compound often exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait leveraged in antidepressant and antiviral drugs .

- Toxicity profile: Methylated oscillatoxin derivatives demonstrate dose-dependent hepatotoxicity, a cautionary note for this compound’s development .

- Synthetic accessibility : CID 1533-03-5’s synthesis (via condensation reactions) is more scalable than oscillatoxin D’s complex macrocyclic synthesis, highlighting trade-offs between complexity and manufacturability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.